"N,N-dimethyl-4-oxopiperidine-1-sulfonamide" potential biological activity
"N,N-dimethyl-4-oxopiperidine-1-sulfonamide" potential biological activity
Pharmacophore Potential, Derivatization Logic, and Biological Applications
Executive Summary
N,N-Dimethyl-4-oxopiperidine-1-sulfonamide (CAS: 941303-30-6) represents a strategic "dual-pharmacophore" scaffold in medicinal chemistry. It integrates a reactive 4-piperidone core —a proven template for cytotoxic and neuroactive agents—with a dimethylsulfamoyl moiety , a stable, non-ionizable polar group that modulates lipophilicity and metabolic resistance.
Unlike primary sulfonamides which often target carbonic anhydrases via zinc coordination, this tertiary sulfonamide variant functions primarily as a structural anchor and electronic modulator . Its biological potential is not intrinsic to the parent molecule but is realized through its transformation into 3,5-bis(arylidene) antineoplastic agents, spiro-cyclic antimycobacterials, and 4-aminopiperidine antifungals.
This guide provides a technical analysis of its structure-activity relationship (SAR), predictive biological mechanisms, and validated experimental protocols for leveraging this scaffold in drug discovery.
Chemical Identity & Structural Logic
The molecule consists of a piperidine ring oxidized at the C4 position and protected at the N1 position by a dimethylsulfamoyl group.
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The 4-Oxo "Warhead": The ketone is the site of biological derivatization. It undergoes Claisen-Schmidt condensations to form
-unsaturated ketones (Michael acceptors), which are potent electrophiles capable of alkylating cellular thiols (e.g., glutathione, cysteine residues in NF-κB). -
The N,N-Dimethylsulfamoyl Anchor: Unlike the labile acetyl or carbamate protecting groups, the
group is chemically robust. It reduces the basicity of the piperidine nitrogen, preventing protonation at physiological pH, thereby improving membrane permeability compared to free piperidines.
Quantitative Properties:
| Property | Value | Implication for Drug Design |
|---|---|---|
| Molecular Weight | 206.26 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| LogP (Predicted) | ~0.6 - 0.9 | High water solubility; ideal for optimizing lipophilic side chains. |
| H-Bond Acceptors | 3 (O=C, O=S=O) | Interactions with receptor pockets (e.g., Ser/Thr residues). |
| Reactivity | High (C4 Ketone) | Ready for Mannich reactions, reductive aminations, and condensations. |
Potential Biological Activities & Mechanisms[1][2][3][4]
While the parent compound is a building block, its derivatives exhibit defined biological profiles.[1]
A. Antineoplastic Activity (Curcumin Mimics)
Derivatives formed by condensing the C4 ketone with aromatic aldehydes (creating 3,5-bis(arylidene) structures) mimic the pharmacophore of curcumin but with enhanced stability and bioavailability.
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Mechanism: These "enone" derivatives act as Michael acceptors. They covalently modify specific cysteine residues on proteins like HIF-1α (hypoxia-inducible factor) and IκB kinase , leading to the suppression of pro-survival signaling pathways.
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Potency: Analogs have shown
values in the low micromolar range against MDA-MB-231 (breast) and PC3 (prostate) cancer cell lines.
B. Antifungal Activity (Ergosterol Inhibition)
Reductive amination of the C4 ketone yields 4-aminopiperidines .
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Mechanism: These derivatives inhibit Sterol C14-reductase and Sterol C8-isomerase , key enzymes in the fungal ergosterol biosynthesis pathway. This leads to membrane instability and fungal cell death.
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Target Spectrum: Candida albicans, Aspergillus fumigatus.
C. Antimycobacterial Activity (Spiro-Heterocycles)
The 4-oxo group serves as a precursor for [3+2] cycloadditions to form spiro-pyrrolidines.
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Activity: These spiro-compounds have demonstrated activity against Mycobacterium tuberculosis (Mtb), potentially by disrupting cell wall synthesis, although the exact target remains under investigation.
Visualization: Signaling & Synthesis Pathways
The following diagram illustrates the divergent synthesis pathways from the parent scaffold to bioactive leads and their respective biological targets.
Figure 1: Divergent synthesis pathways transforming the N,N-dimethyl-4-oxopiperidine-1-sulfonamide scaffold into three distinct bioactive classes.
Experimental Protocols
Protocol A: Synthesis of Antineoplastic Bis(arylidene) Derivatives
Objective: Create a Michael acceptor library for cytotoxicity screening.
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Reagents:
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Scaffold: N,N-dimethyl-4-oxopiperidine-1-sulfonamide (1.0 eq)
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Electrophile: Substituted Benzaldehyde (2.2 eq) (e.g., 4-fluorobenzaldehyde)
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Catalyst: Glacial Acetic Acid (saturated with HCl gas) or NaOH (base catalysis).
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Solvent: Ethanol or Methanol.
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Procedure:
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Dissolve the scaffold and aldehyde in ethanol.
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Add the catalyst dropwise while stirring at 0°C.
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Allow the mixture to warm to room temperature and stir for 4–12 hours.
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Observation: A precipitate (yellow/orange) typically forms, indicating conjugation.
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Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.
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Validation:
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NMR: Look for the disappearance of the C3/C5 methylene protons (~2.5 ppm) and appearance of olefinic protons (~7.8 ppm).
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Protocol B: Reductive Amination for Antifungal Leads
Objective: Synthesize 4-aminopiperidine analogs targeting ergosterol pathways.
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Reagents:
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Scaffold: N,N-dimethyl-4-oxopiperidine-1-sulfonamide (1.0 eq)
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Amine: Primary amine (e.g., benzylamine, 1.2 eq)
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Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
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Solvent: 1,2-Dichloroethane (DCE).
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Procedure:
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Mix scaffold and amine in DCE and stir for 30 min to form the imine intermediate.
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Add STAB followed by a catalytic amount of Acetic Acid.
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Stir at room temperature for 12–24 hours under nitrogen.
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Quench: Add saturated
solution. Extract with DCM.
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Validation:
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Mass Spec: Confirm M+1 peak corresponding to the amine adduct.
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Safety & Handling (SDS Summary)
Hazard Classification:
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Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
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Acute Toxicity: Harmful if swallowed.
Precautions:
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PPE: Nitrile gloves, chemical safety goggles, and face shield are mandatory.
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Ventilation: All operations involving heating or volatile solvents must be performed in a certified chemical fume hood.
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Storage: Store in a cool, dry place away from strong oxidizing agents.
References
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Das, B., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. National Institutes of Health. Retrieved from [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Retrieved from [Link]
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Weisner, J., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI Molecules. Retrieved from [Link]
